2,3-Difluorophenylacetic acid (CAS: 145689-41-4) is a highly specialized fluorinated aromatic building block characterized by a melting point of 116–119 °C and a predicted pKa of approximately 3.81 . In industrial and pharmaceutical procurement, this compound is highly valued for its unique 2,3-difluoro substitution pattern, which imparts distinct electronic properties, enhanced lipophilicity, and superior metabolic stability compared to unsubstituted analogs. It serves as a critical precursor in the multi-step synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents, as well as in the production of high-performance difluoronaphthol liquid crystal materials .
Substituting 2,3-difluorophenylacetic acid with unsubstituted phenylacetic acid or mono-fluorinated analogs fundamentally compromises downstream performance, as these alternatives lack the specific steric and electronic profile required to block cytochrome P450-mediated metabolism and ensure precise target binding in kinase hinge regions [2]. Furthermore, attempting to synthesize the 2,3-difluoro moiety in-house from upstream precursors like 2,3-difluorobromobenzene via Grignard reagents introduces severe processability issues; the Grignard intermediates are notoriously unstable, leading to inconsistent impurity profiles, lower total recovery, and inflated synthetic costs [1]. Direct procurement of high-purity 2,3-difluorophenylacetic acid—typically manufactured via optimized industrial carbonylation or organolithium routes—eliminates these hazardous, low-yielding steps and ensures reproducible scale-up.
Synthesizing 2,3-difluorophenylacetic acid in-house from 2,3-difluorobromobenzene via Grignard reagents is highly unstable, leading to variable impurity profiles and lower total recovery. Industrial procurement of the acid, synthesized via optimized carbonylation of 2,3-difluorobenzyl chloride, provides high purity and avoids the unstable Grignard intermediate, significantly reducing overall synthetic costs and batch-to-batch variability [1].
| Evidence Dimension | Synthetic intermediate stability and process reliability |
| Target Compound Data | >99% purity with stable industrial supply via carbonylation |
| Comparator Or Baseline | 2,3-difluorobromobenzene (Grignard precursor route) |
| Quantified Difference | Elimination of unstable Grignard intermediates and associated yield losses |
| Conditions | Industrial scale-up and multi-step pharmaceutical synthesis |
Procuring the high-purity acid directly eliminates a costly, hazardous, and low-yielding Grignard step, ensuring reproducible downstream scale-up.
In the development of benzoxazepine-based mTOR inhibitors, incorporating the 2,3-difluorophenyl moiety significantly improved metabolic stability compared to unsubstituted or differently substituted analogs. Assays in mouse liver microsomes demonstrated that derivatives using the 2,3-difluorophenylacetic acid building block retained >90% of the parent compound after 30 minutes, whereas non-fluorinated analogs degraded more rapidly[1].
| Evidence Dimension | Mouse liver microsome stability (percent remaining) |
| Target Compound Data | >90% remaining after 30 min |
| Comparator Or Baseline | Unsubstituted or mono-substituted phenyl analogs |
| Quantified Difference | Significant reduction in CYP-mediated oxidative degradation |
| Conditions | Mouse liver microsome incubation for 30 minutes |
The 2,3-difluoro substitution is essential for blocking metabolic liabilities in drug candidates, making this specific isomer critical for pharmacokinetic optimization.
The specific 2,3-difluoro substitution pattern modulates the electronic properties and steric fit within the kinase hinge region. In structure-activity relationship (SAR) studies of mTOR inhibitors, analogs derived from 2,3-difluorophenylacetic acid exhibited more than a 1000-fold selectivity for mTOR over PI3Kα, a critical differentiation not achieved by unsubstituted phenylacetic acid derivatives [1].
| Evidence Dimension | Kinase selectivity fold-difference (mTOR vs. PI3Kα) |
| Target Compound Data | >1000-fold selectivity for mTOR |
| Comparator Or Baseline | Unsubstituted phenylacetic acid derivatives |
| Quantified Difference | >1000-fold improvement in selectivity |
| Conditions | ATP-competitive biochemical kinase assays |
Procuring the exact 2,3-difluoro isomer is mandatory for achieving the precise conformational and electronic fit required for high kinase selectivity.
The presence of two electron-withdrawing fluorine atoms at the ortho and meta positions lowers the pKa of the carboxylic acid to approximately 3.81, compared to 4.31 for unsubstituted phenylacetic acid. This inductive effect alters the solubility and salt-formation behavior during downstream processing and increases the lipophilicity of the resulting amides or esters, directly impacting formulation compatibility and membrane permeability.
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~3.81 (predicted) |
| Comparator Or Baseline | Phenylacetic acid (~4.31) |
| Quantified Difference | ~0.5 unit reduction in pKa |
| Conditions | Standard physicochemical property prediction/measurement |
The lower pKa and altered lipophilicity dictate the choice of coupling reagents and purification strategies during active pharmaceutical ingredient (API) manufacturing.
2,3-Difluorophenylacetic acid is procured as a critical building block for benzoxazepine-based mTOR inhibitors, where the 2,3-difluoro pattern ensures high target selectivity (>1000-fold over PI3Kα) and superior metabolic stability in liver microsomes [1].
It serves as a key intermediate in the preparation of difluoronaphthol liquid crystal frameworks, where the specific fluorination pattern dictates the dielectric anisotropy and thermal stability of the display material[2].
The compound is utilized in the synthesis of pyrrolidine-based Inhibitor of Apoptosis Protein (IAP) antagonists (Smac mimetics), leveraging its unique steric profile to lock the active conformation required for disrupting protein-protein interactions [3].
Irritant